

Spectroscopic Profile of 3-(Butylamino)propionitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-(Butylamino)propionitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for **3-(Butylamino)propionitrile** (CAS No: 693-51-6), a bifunctional molecule containing a secondary amine and a nitrile group. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings. This document summarizes available experimental data and provides predicted spectroscopic information where experimental data is not publicly accessible.

Chemical Structure and Properties

- Molecular Formula: C₇H₁₄N₂
- Molecular Weight: 126.20 g/mol
- IUPAC Name: 3-(Butylamino)propanenitrile
- Chemical Structure:

Spectroscopic Data Summary

The following sections provide a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-(Butylamino)propionitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the compilation of this guide, experimental ^1H and ^{13}C NMR data for **3-(Butylamino)propionitrile** are not available in the public domain. Therefore, the following tables present predicted chemical shifts and coupling patterns based on established principles of NMR spectroscopy and analysis of similar chemical structures.

Table 1: Predicted ^1H NMR Data for **3-(Butylamino)propionitrile**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
CH ₃ -	0.9 - 1.0	Triplet (t)	3H
-CH ₂ -CH ₃	1.3 - 1.5	Sextet	2H
-CH ₂ -CH ₂ -CH ₃	1.5 - 1.7	Quintet	2H
-NH-CH ₂ -CH ₂ -	2.5 - 2.7	Triplet (t)	2H
-NH-	1.0 - 2.5	Broad Singlet (br s)	1H
-NH-CH ₂ -CH ₂ -CN	2.8 - 3.0	Triplet (t)	2H
-CH ₂ -CH ₂ -CN	2.4 - 2.6	Triplet (t)	2H

Note: The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature.

Table 2: Predicted ^{13}C NMR Data for **3-(Butylamino)propionitrile**

Carbon	Chemical Shift (δ , ppm)
CH ₃ -	13 - 15
-CH ₂ -CH ₃	19 - 21
-CH ₂ -CH ₂ -CH ₃	31 - 33
-NH-CH ₂ -	48 - 52
-NH-CH ₂ -CH ₂ -CN	45 - 49
-CH ₂ -CH ₂ -CN	17 - 20
-C≡N	118 - 122

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum for **3-(Butylamino)propionitrile** is available from the NIST WebBook.[\[1\]](#) The key absorption bands are summarized in the table below and are consistent with the presence of a secondary amine and a nitrile functional group.

Table 3: Key IR Absorption Bands for **3-(Butylamino)propionitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium, Sharp	N-H stretch (secondary amine)
2960 - 2850	Strong	C-H stretch (aliphatic)
~2250	Medium, Sharp	C≡N stretch (nitrile)
~1460	Medium	C-H bend (CH ₂)
~1120	Medium	C-N stretch

Data sourced from the NIST WebBook.[\[1\]](#)

Mass Spectrometry (MS)

While the NIST WebBook indicates the availability of an electron ionization mass spectrum for **3-(Butylamino)propionitrile**, the detailed data is not readily accessible.[\[1\]](#) Therefore, a

predicted fragmentation pattern is presented based on the known fragmentation pathways of aliphatic amines and nitriles.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 4: Predicted Major Fragments in the Electron Ionization Mass Spectrum of **3-(Butylamino)propionitrile**

m/z	Proposed Fragment Ion	Comments
126	$[\text{C}_7\text{H}_{14}\text{N}_2]^+\bullet$	Molecular Ion ($\text{M}^+\bullet$)
111	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl radical
97	$[\text{M} - \text{C}_2\text{H}_5]^+$	Loss of an ethyl radical
83	$[\text{M} - \text{C}_3\text{H}_7]^+$	Loss of a propyl radical
70	$[\text{CH}_2=\text{N}^+\text{H}-\text{CH}_2\text{CH}_2\text{CN}]$	α -cleavage, loss of a propyl radical
56	$[\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{NH}=\text{CH}_2]^+$	α -cleavage, loss of a cyanomethyl radical
41	$[\text{CH}_2=\text{C}=\text{N}-\text{H}]^+$	Fragment from the propionitrile moiety

The base peak is likely to result from α -cleavage, a characteristic fragmentation of amines.[\[2\]](#)[\[3\]](#)

Experimental Protocols

The following sections outline generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample such as **3-(Butylamino)propionitrile**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-(Butylamino)propionitrile** in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts, particularly of the N-H proton.
- ^1H NMR Acquisition:

- Acquire a standard one-dimensional ^1H NMR spectrum using a 400 MHz or higher field spectrometer.
- Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans will be required compared to the ^1H spectrum due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
 - Typical parameters include a 30-45 degree pulse angle, a longer relaxation delay (e.g., 2-10 seconds) to ensure quantitative observation of all carbon signals, including quaternary carbons.

Infrared (IR) Spectroscopy

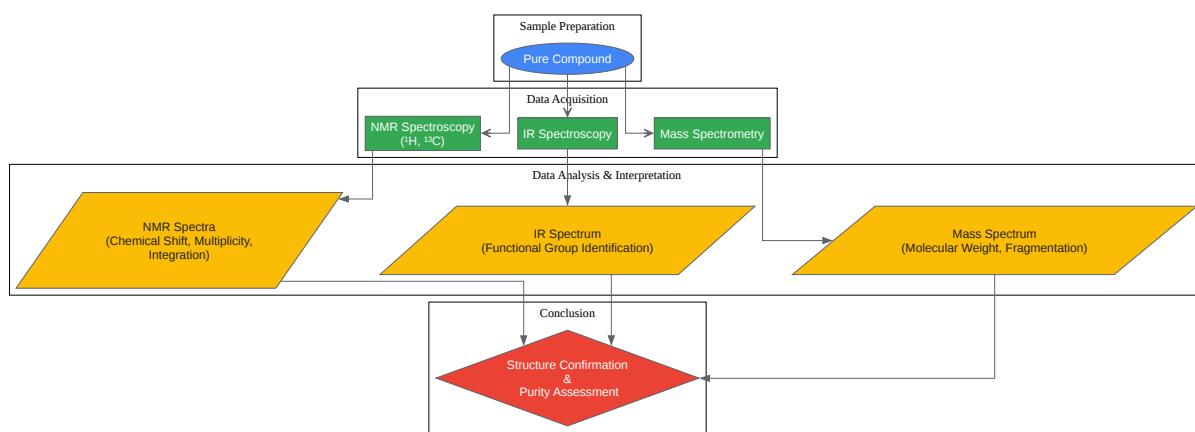
- Sample Preparation (Neat Liquid): Place a small drop of neat **3-(Butylamino)propionitrile** between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.
- Data Acquisition:
 - Obtain a background spectrum of the clean salt plates.
 - Place the sample assembly in the spectrometer's sample holder.
 - Acquire the sample spectrum over the range of 4000 to 400 cm^{-1} .
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (Electron Ionization)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
- **Ionization:** The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ($M^{+\bullet}$) and inducing fragmentation.
- **Mass Analysis:** The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The abundance of each ion is measured by a detector, and the resulting data is plotted as a mass spectrum (relative intensity versus m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a known chemical compound.



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A generalized workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for professionals working with **3-(Butylamino)propionitrile**, enabling its accurate identification and characterization through the integrated application of modern spectroscopic techniques.

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- To cite this document: BenchChem. [Spectroscopic Profile of 3-(Butylamino)propionitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266221#spectroscopic-data-of-3-butylamino-propionitrile-nmr-ir-mass-spec>

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